molecular formula C23H27IN4O2S B4135318 N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4135318
M. Wt: 550.5 g/mol
InChI Key: UGCHESLVFJYNON-UHFFFAOYSA-N
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Description

N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and thioacetamide functionalities. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide likely involves multiple steps, including:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the thioacetamide group: This step may involve the reaction of a suitable amine with a thioester or thioamide.

    Iodination and methylation of the aromatic ring: These steps can be carried out using electrophilic aromatic substitution reactions with iodine and methylating agents.

Industrial Production Methods

Industrial production methods would need to be optimized for scalability, yield, and cost-effectiveness. This often involves:

    Optimization of reaction conditions: Temperature, pressure, solvent, and catalysts.

    Purification techniques: Crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic sites.

    Reduction: Reduction reactions could target the triazole ring or the aromatic iodide.

    Substitution: The aromatic iodide can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole and thioacetamide functionalities can act as ligands in coordination chemistry.

    Materials Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Pharmacology: Potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its complex structure.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The triazole ring and thioacetamide group could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Uniqueness

The presence of the iodine atom in N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide may impart unique reactivity and biological activity compared to its chloro or bromo analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with other molecules.

Properties

IUPAC Name

N-(4-iodo-2,6-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27IN4O2S/c1-15-12-18(24)13-16(2)22(15)25-21(29)14-31-23-27-26-20(28(23)3)7-5-6-17-8-10-19(30-4)11-9-17/h8-13H,5-7,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCHESLVFJYNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)CCCC3=CC=C(C=C3)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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